Ethyl 5-amino-1H-pyrazole-3-acetate
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Overview
Description
Ethyl 5-amino-1H-pyrazole-3-acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of both amino and ester functional groups in this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-1H-pyrazole-3-acetate can be synthesized through several methodsThe reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1H-pyrazole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the ester group to yield alcohol derivatives.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 5-amino-1H-pyrazole-3-acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1H-pyrazole-3-acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
- 3-Amino-5-methyl-1H-pyrazole
- 5-Amino-1H-pyrazole-4-carbonitrile
Uniqueness
Ethyl 5-amino-1H-pyrazole-3-acetate is unique due to its specific functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in the synthesis of a wide range of bioactive compounds .
Properties
CAS No. |
1206694-33-8 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1H-pyrazol-5-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)4-5-3-6(8)10-9-5/h3H,2,4H2,1H3,(H3,8,9,10) |
InChI Key |
OJLGFZSGCYBYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NN1)N |
Origin of Product |
United States |
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